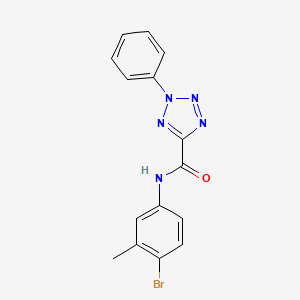

N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c1-10-9-11(7-8-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHVQSUUNQYQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of azide sources under acidic or basic conditions.

Bromination and Methylation:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an appropriate amine or amide source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromo group to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Bioisosterism and Drug Design

The tetrazole ring in N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide acts as a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability in drug design. This property is crucial for developing new pharmaceuticals that require prolonged activity within biological systems. The compound's structural attributes allow it to be integrated into various drug candidates, potentially improving their pharmacokinetic profiles.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies on related tetrazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating the potential of this compound in combating drug-resistant pathogens .

Biological Studies

Enzyme Interaction Studies

The compound serves as a valuable probe for studying enzyme interactions, particularly in the context of antibacterial and anticancer research. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and help identify new therapeutic targets.

Case Study: Anticancer Research

In vitro studies have shown that tetrazole derivatives can inhibit the growth of cancer cell lines. For example, compounds similar to this compound have been evaluated for their anticancer activity against estrogen receptor-positive breast cancer cells (MCF7), showcasing promising results . Molecular docking studies further elucidate the binding modes of these compounds with cancer receptors, aiding in the design of more effective anticancer agents.

Material Science

Applications in Organic Electronics

The stability and electronic properties of this compound make it a candidate for use in organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where its unique properties can enhance device performance.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can result in the inhibition of enzyme function or the activation of signaling pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Shares the bromo and methyl substitutions on the phenyl ring but has a pyrazine ring instead of a tetrazole ring.

N-(4-bromo-3-methylphenyl)semicarbazone: Contains a semicarbazone functional group, which differs from the tetrazole ring in terms of reactivity and biological activity.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring with bromo and methyl substitutions, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry where the tetrazole ring’s bioisosteric properties are highly valued.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which enhances the compound's stability and versatility in biological interactions. The molecular formula is , with a molecular weight of approximately 368.22 g/mol. The presence of the bromo and methyl groups on the phenyl ring contributes to its electronic properties, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate azides under acidic or basic conditions.

- Bromination and Methylation : Specific reagents are used to introduce the bromo and methyl groups at designated positions on the phenyl ring.

- Amidation : The carboxamide group is formed by reacting the tetrazole derivative with an amine.

Antimicrobial Activity

Research has shown that compounds containing tetrazole rings exhibit promising antimicrobial properties. A study indicated that derivatives similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro assays have shown that this compound can inhibit the growth of human breast adenocarcinoma cell lines (e.g., MCF7) through mechanisms that may involve apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups like bromine enhances its potency by increasing interaction with cancer cell receptors.

The biological activity of this compound can be attributed to its ability to mimic natural substrates or inhibitors, allowing it to bind effectively to specific enzymes or receptors. This binding can modulate various signaling pathways, either inhibiting enzyme function or activating cellular responses that lead to therapeutic effects.

Case Studies

- Antimicrobial Study : A comparative study involving various tetrazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to other synthesized compounds, particularly against resistant strains of bacteria .

- Anticancer Evaluation : In another study, this compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine ring instead of tetrazole | Moderate antimicrobial activity |

| N-(4-bromo-3-methylphenyl)semicarbazone | Semicarbazone functional group | Limited anticancer activity |

This compound stands out due to its unique combination of structural features that enhance its biological efficacy.

Q & A

Q. What synthetic routes are recommended for preparing N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide?

- Methodological Answer : The tetrazole core can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Subsequent functionalization involves coupling the bromo-methylphenyl and phenyl groups using transition-metal catalysts. For example, decarboxylative N-alkylation (as described for similar tetrazole derivatives) employs Ru catalysts (e.g., Ru(dtbbpy)₃₂) to facilitate C–N bond formation. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (80–100°C), and purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substitution patterns.

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 398.2).

- 2D NMR (HMBC/HSQC) : Resolve ambiguities in substituent positions by correlating proton-carbon couplings .

Q. What initial pharmacological screening assays are suitable for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorometric assays for kinases or carbonic anhydrase) due to structural similarities to bioactive triazole/tetrazole derivatives. Use PubChem-derived protocols for IC₅₀ determination, with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., histone deacetylase). Validate poses with MD simulations (GROMACS, 100 ns) and compare binding energies (ΔG).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

- Methodological Answer :

- X-ray Refinement : Re-analyze SHELXL refinement parameters (e.g., R1/wR2 values < 5%) and check for twinning or disorder using PLATON.

- Dynamic Effects : Compare solid-state (X-ray) and solution-state (NMR) conformations. For example, tetrazole ring puckering may differ due to crystal packing .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Catalyst Screening : Compare Ru vs. Pd catalysts for coupling efficiency (e.g., Ru yields 75–85% vs. Pd’s 60–70%).

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities. Reproduce conditions from decarboxylative alkylation protocols .

Q. How to validate stability under physiological conditions using MD simulations?

- Methodological Answer : Simulate the compound in a solvated lipid bilayer (CHARMM-GUI) for 200 ns. Analyze RMSD (<2 Å for stability), hydrogen bonding with water, and degradation products. Compare with accelerated stability tests (40°C, 75% humidity) .

Key Notes

- Depth Emphasis : Advanced questions integrate multi-technique validation (e.g., crystallography + MD).

- Methodological Rigor : Answers prioritize reproducible protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.